molecular formula C7H5BrF2O B2528489 2-Bromo-1,3-difluoro-4-methoxybenzene CAS No. 1507082-29-2

2-Bromo-1,3-difluoro-4-methoxybenzene

Cat. No.: B2528489
CAS No.: 1507082-29-2
M. Wt: 223.017
InChI Key: QNFOZBRZMUNYGW-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-4-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-difluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-difluoro-4-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,3-difluoro-4-methoxybenzene is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-difluoro-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-difluoro-4-methoxybenzene is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-1,3-difluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFOZBRZMUNYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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